molecular formula C11H15NO3 B8650570 Methyl [2-methyl-4-(methylamino)phenoxy]acetate

Methyl [2-methyl-4-(methylamino)phenoxy]acetate

Cat. No. B8650570
M. Wt: 209.24 g/mol
InChI Key: NXFARJRZILLHIX-UHFFFAOYSA-N
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Patent
US07115611B2

Procedure details

A solution of crude 25.8 g (77 mmol) of the above prepared [4-(tert-butoxycarbonyl-methyl-amino)-2-methyl-phenoxy]-acetic acid methyl ester in 600 ml CH2Cl2 was treated at 0° C. with 198 ml TFA and stirred at RT for 30 min. The reaction was evaporated and treated with chilled aqueous saturated NaHCO3 solution/Et2O (3×). The organic phases were washed with aqueous 10% NaCl, dried over sodium sulfate, and evaporated to give 16.2 g of crude product. Purification by flash chromatography on SiO2 with a gradient of n-heptane: AcOEt (9:1 to 4:1) yielded 12.7 g of (2-methyl-4-methylamino-phenoxy)-acetic acid methyl ester as an orange oil.
Name
[4-(tert-butoxycarbonyl-methyl-amino)-2-methyl-phenoxy]-acetic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
198 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:22])[CH2:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([N:12](C(OC(C)(C)C)=O)[CH3:13])=[CH:8][C:7]=1[CH3:21].C(O)(C(F)(F)F)=O>C(Cl)Cl>[CH3:1][O:2][C:3](=[O:22])[CH2:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([NH:12][CH3:13])=[CH:8][C:7]=1[CH3:21]

Inputs

Step One
Name
[4-(tert-butoxycarbonyl-methyl-amino)-2-methyl-phenoxy]-acetic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(COC1=C(C=C(C=C1)N(C)C(=O)OC(C)(C)C)C)=O
Name
Quantity
600 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
198 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was evaporated
ADDITION
Type
ADDITION
Details
treated with chilled aqueous saturated NaHCO3 solution/Et2O (3×)
WASH
Type
WASH
Details
The organic phases were washed with aqueous 10% NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give 16.2 g of crude product
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography on SiO2 with a gradient of n-heptane: AcOEt (9:1 to 4:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(COC1=C(C=C(C=C1)NC)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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